

sterigmatocystin cytotoxicity across different cell lines

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Compound Focus: Sterigmatocystine

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Cytotoxicity of Sterigmatocystin Across Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and key cytotoxicity findings for STE from various studies.

Cell Line / Model	Cell Type Description	Key Cytotoxicity Findings (IC ₅₀ or Equivalent)	Experimental Context	Citation
HepG2 (2D model)	Human hepatocellular carcinoma	IC ₅₀ : ~10 µM (after 24h); Significant decrease in viability at ≥1.5 µM [1] [2]	Individual toxin exposure [1] [2]	
A549 (2D model)	Human lung adenocarcinoma	IC ₅₀ : >30 µM (after 24h); Less sensitive than HepG2 [1]	Individual toxin exposure [1]	
BM-MSC (3D spheroid)	Healthy human bone marrow-derived mesenchymal stem cells	IC ₅₀ : 2.59 µM (after 72h); More sensitive than 2D models [3]	Comparative study of 2D vs. 3D cultures [3]	

Cell Line / Model	Cell Type Description	Key Cytotoxicity Findings (IC ₅₀ or Equivalent)	Experimental Context	Citation
HUVEC (3D spheroid)	Healthy human umbilical vein endothelial cells	IC ₅₀ : 0.86 μM (after 72h); Most sensitive cell line tested [3]	Comparative study of 2D vs. 3D cultures [3]	
SH-SY5Y (3D spheroid)	Human neuroblastoma (tumor)	IC ₅₀ : 3.41 μM (after 72h) [3]	Comparative study of 2D vs. 3D cultures [3]	
MDA-MB-231 (3D spheroid)	Human breast cancer (epithelial, tumor)	IC ₅₀ : 6.77 μM (after 72h) [3]	Comparative study of 2D vs. 3D cultures [3]	
gptΔ MEFs (2D model)	C57BL/6J mouse embryo fibroblasts	Significant cytotoxicity upon metabolic activation with S9 fraction; more toxic than AFB1 without activation [4]	Comparison with Aflatoxin B1 (AFB1) [4]	
Zebrafish Embryos (Microinjection)	<i>In vivo</i> vertebrate model	S9-activated STE caused the highest mortality and DNA strand breaks vs. AFB1 [5]	Novel microinjection method; comparison with AFB1 [5]	

Overview of Key Experimental Protocols

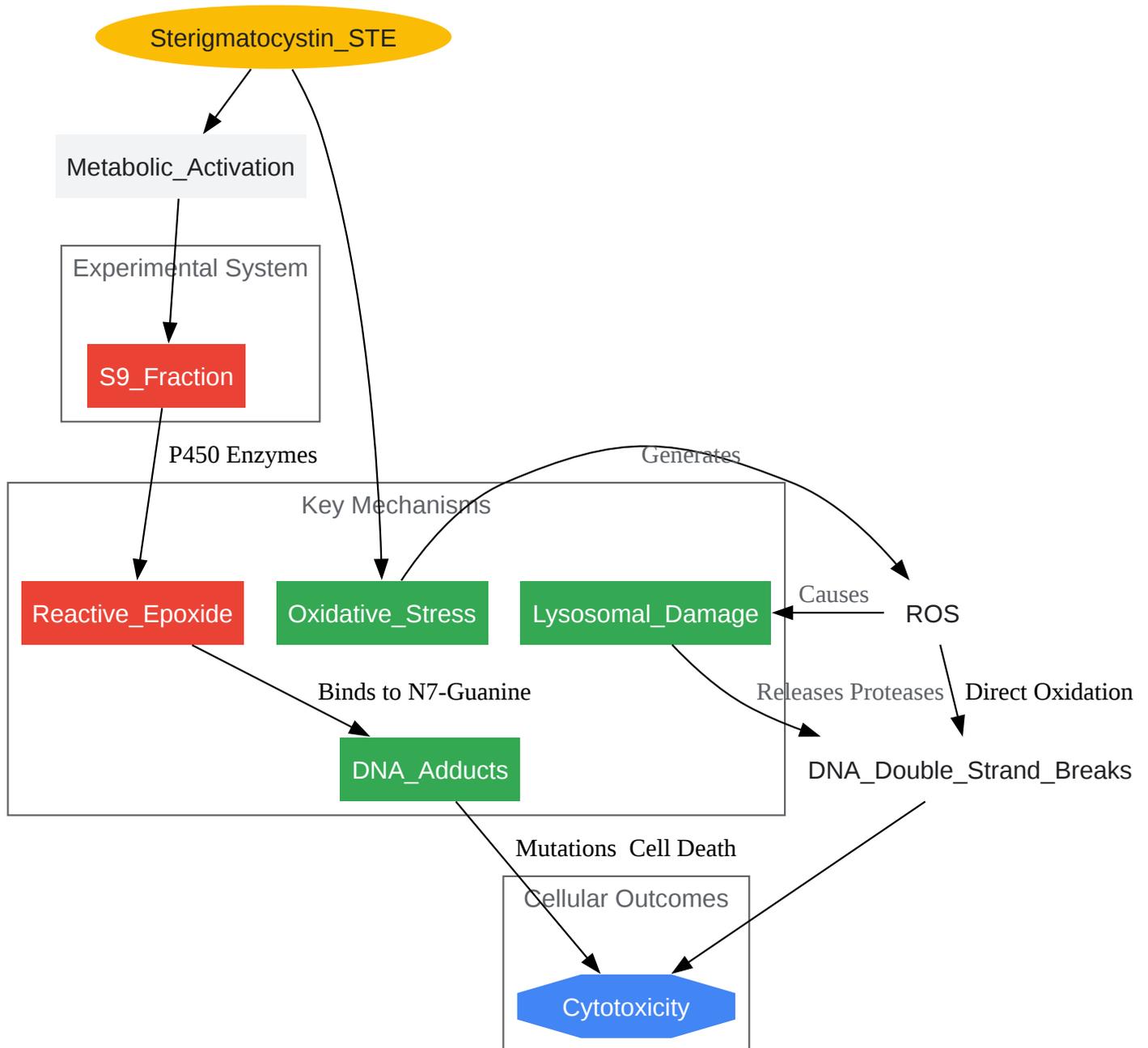
Understanding the methodologies behind the data is crucial for evaluation and replication.

Experiment Aspect	Protocol Description
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| **Cell Viability Assay** | The **ATP assay** (CellTiter-Glo 3D) was used for 3D spheroids to measure metabolic activity [3]. The **MTT assay**, which measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, was used for 2D monolayers (e.g., HepG2, A549) [1] [2]. | | **Metabolic Activation** | For tests requiring bioactivation, a **rat liver S9 fraction** mixed with a cofactor (NADPH) was used to simulate mammalian liver metabolism. This converts STE into its more reactive forms [4] [5]. | | **Culture Models (2D vs. 3D)** | **2D Monolayers**: Cells grown on flat surfaces. **3D Spheroids**: Cells self-assemble into spherical clusters, better mimicking tissue architecture and often showing higher resistance to toxins [3]. | | **Genotoxicity Assessment** | **Alkaline Comet Assay**: Used to detect DNA single and double-strand breaks in HepG2 and A549 cells [1] [2]. **SOS-Chromotest**: A bacterial test (*E. coli*) used to measure genotoxicity (DNA damage) [5]. | | **Exposure Duration** | Cytotoxicity assays were typically conducted over **24, 48, and 72 hours** to observe time-dependent effects [3]. |

Mechanisms of Cytotoxicity and Key Pathways

The cytotoxicity of STE primarily stems from two interconnected mechanisms: direct DNA damage and induction of oxidative stress.



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The diagram above illustrates the two main pathways. Here are the specific details:

- **DNA Adduct Formation:** STE is metabolically activated primarily by cytochrome P450 enzymes into a **reactive exo-1,2-epoxide**. This metabolite covalently binds to the **N7 position of guanine** in DNA, forming sterigmatocystin-N7-guanine (ST-N7-Gua) adducts. These adducts disrupt DNA replication, leading to mutations and cell death [4] [6].
- **Oxidative Stress Pathway:** STE exposure induces the generation of **Reactive Oxygen Species (ROS)**. This oxidative stress can directly cause DNA damage, including the formation of **8-hydroxydeoxyguanosine (8-OHdG)**, a marker of oxidative DNA damage. Furthermore, ROS can trigger **lysosomal membrane damage**, leading to the release of proteases that contribute to DNA fragmentation and cell death [2].

Key Insights for Researchers

- **Prioritize 3D Models for Assessment:** The data consistently shows that more physiologically relevant **3D spheroid models** can reveal higher sensitivity to STE compared to traditional 2D monolayers. This is critical for improving the predictability of *in vivo* outcomes [3].
- **Account for Metabolic Activation:** The cytotoxicity and genotoxicity of STE are significantly enhanced after metabolic activation. Including an **S9 metabolic activation system** in your experimental design is essential for a complete hazard assessment, especially for organs like the liver [4] [5].
- **Consider Cell-Type Specificity:** STE's cytotoxic effect is not uniform. **Primary and healthy cells** like HUVECs and BM-MSCs can be more sensitive than some immortalized cancer lines. It is important to use a panel of relevant cell types for a comprehensive risk assessment [3].

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